Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate
CAS No.:
Cat. No.: VC18808204
Molecular Formula: C11H12BrFO3
Molecular Weight: 291.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrFO3 |
|---|---|
| Molecular Weight | 291.11 g/mol |
| IUPAC Name | methyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate |
| Standard InChI | InChI=1S/C11H12BrFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3 |
| Standard InChI Key | YMUWKMUHCDEBJY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Br)F)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring modified with three distinct substituents:
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Bromine at position 3, contributing electrophilic reactivity.
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Fluorine at position 5, enhancing metabolic stability through electron-withdrawing effects.
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Isopropoxy group at position 2, introducing steric bulk and influencing solubility .
The ester functional group (methyl ester at position 1) further modulates reactivity, enabling participation in nucleophilic acyl substitution reactions.
Physicochemical Characteristics
Key properties include:
The isopropoxy group reduces crystallinity compared to smaller alkoxy analogs, lowering the melting point and enhancing solubility in nonpolar solvents. Fluorine’s electronegativity stabilizes the aromatic ring, while bromine serves as a leaving group in cross-coupling reactions .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via esterification of 3-bromo-5-fluoro-2-isopropoxybenzoic acid with methanol, catalyzed by sulfuric acid under reflux. The reaction proceeds via a nucleophilic acyl substitution mechanism:
Key steps:
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Preparation of the carboxylic acid precursor: Halogenation of 2-isopropoxybenzoic acid using bromine and fluorine sources.
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Esterification: Acid-catalyzed reaction with methanol to yield the methyl ester .
Optimization:
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Temperature: Reflux conditions (70–80°C) balance reaction rate and side-product formation.
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Catalyst: Sulfuric acid (10–15 mol%) ensures protonation of the carbonyl oxygen, enhancing electrophilicity.
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Yield: Typically 70–85% after purification via column chromatography.
Industrial Production Challenges
Scaling up requires addressing:
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Cost of halogenation reagents: Bromine and fluorinating agents contribute significantly to production expenses.
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Waste management: Neutralization of acidic byproducts and recovery of solvents.
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Purity control: Continuous flow reactors and automated distillation systems improve consistency.
Applications in Organic Synthesis
Intermediate for Cross-Coupling Reactions
The bromine atom at position 3 facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures prevalent in pharmaceuticals. For example:
Case Study: Coupling with 4-aminophenylboronic acid yields a precursor to kinase inhibitors, demonstrating the compound’s utility in drug discovery.
Functional Group Transformations
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Ester hydrolysis: Controlled saponification generates the free carboxylic acid, a versatile intermediate for amide formation.
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Nucleophilic aromatic substitution: Fluorine’s activation of the ring allows substitution at position 4 with amines or thiols .
Material Science Applications
The compound’s rigid aromatic core and halogen content make it a candidate for:
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Liquid crystals: Modifying mesophase behavior through steric and electronic effects.
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Polymer additives: Enhancing flame retardancy via bromine’s radical-scavenging properties.
Comparison with Structural Analogs
The isopropoxy group uniquely balances solubility and steric hindrance, optimizing reactivity for diverse applications .
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